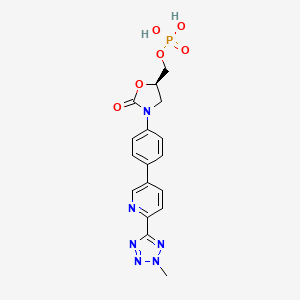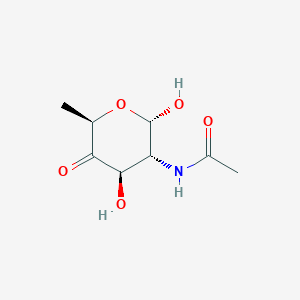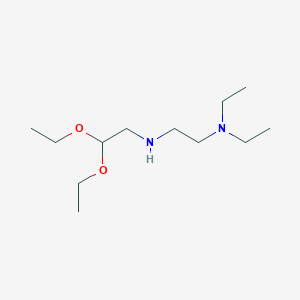
6-(2,4-Dimethylphenoxy)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dimethylphenoxy)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a 2,4-dimethylphenoxy group at the 6-position and an amine group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine typically involves the reaction of 2,4-dimethylphenol with a suitable pyridazine precursor. One common method is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.
Industrial Production Methods
Industrial production methods for pyridazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free and neutral reaction conditions is preferred to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
6-(2,4-Dimethylphenoxy)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(2,4-Dimethylphenoxy)pyridazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Investigated for its potential use in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: The parent compound of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine, known for its diverse biological activities.
Pyridazinone: A derivative of pyridazine with a keto functionality, also known for its broad spectrum of pharmacological activities.
Pyrimidine: Another diazine isomer with nitrogen atoms at positions 1 and 3, widely studied for its medicinal properties.
Uniqueness
This compound is unique due to the presence of the 2,4-dimethylphenoxy group, which can enhance its biological activity and selectivity. This substitution pattern can lead to improved pharmacokinetic properties and reduced side effects compared to other pyridazine derivatives .
Propiedades
Fórmula molecular |
C12H13N3O |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
6-(2,4-dimethylphenoxy)pyridazin-3-amine |
InChI |
InChI=1S/C12H13N3O/c1-8-3-4-10(9(2)7-8)16-12-6-5-11(13)14-15-12/h3-7H,1-2H3,(H2,13,14) |
Clave InChI |
SYZAQRRWBJHNHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2=NN=C(C=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)
![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
![5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13860507.png)
![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)


![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)

![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)


![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)
